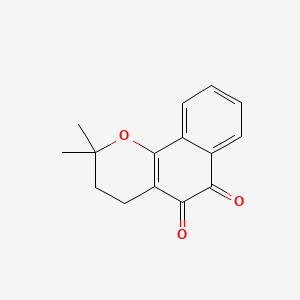

beta-Lapachone

Descripción general

Descripción

Lapachona es un compuesto natural de naftoquinona derivado de la corteza del árbol lapacho (Tabebuia avellanedae), que es nativo de América del Sur. Este compuesto ha llamado la atención de manera significativa debido a sus diversas actividades farmacológicas, que incluyen propiedades antitumorales, antibacterianas y antiparasitarias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Lapachona se puede sintetizar mediante diversos métodos. Un enfoque común implica la ciclación de lapachol, otra naftoquinona, en condiciones ácidas. La reacción generalmente utiliza ácido sulfúrico como catalizador y procede a temperaturas elevadas .

Métodos de Producción Industrial

En entornos industriales, lapachona a menudo se produce utilizando técnicas de dispersión sólida para mejorar su solubilidad y biodisponibilidad. Por ejemplo, la secado por pulverización con polietilenglicol (PEG 6000) y polivinilpirrolidona (PVP K30) ha demostrado aumentar significativamente la velocidad de disolución de lapachona .

Análisis De Reacciones Químicas

Chemical Reactions and Biological Activity

-

Antineoplastic Activity: β-lapachone has demonstrated antineoplastic activity against human cancer cell lines . It functions as a topoisomerase I inhibitor, preventing DNA unwinding necessary for cell replication, which leads to the inhibition of cancer cell growth .

-

Induction of Apoptosis: β-lapachone induces apoptosis in metastatic melanoma cancer cell lines by regulating pro- and anti-apoptotic proteins . It increases the expression of caspase-3, -8, and -9, PARP cleavage, and Bax, while decreasing the expression of Bcl-2 and Bcl-xL .

-

Inhibition of Metastasis: β-lapachone has shown an inhibitory effect on lung metastasis of melanoma cells. It also suppresses tumor progression by inhibiting epithelial-mesenchymal transition in breast cancer cell lines .

-

NQO1-Dependent Cell Death: this compound induces a novel caspase- and p53-independent apoptotic pathway dependent on NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Impact on Cellular Processes

-

Cell Cycle Regulation: β-lapachone increases DNA content in the G0/G1 phase of the cell cycle, indicating its role in cell cycle regulation .

-

MAPK Pathway Modulation: β-lapachone modulates the mitogen-activated protein kinase (MAPK) pathway, which is critical in regulating cell proliferation, differentiation, and apoptosis .

-

Neuroinflammation Inhibition: β-lapachone inhibits neuroinflammation by modulating various inflammatory molecules and multiple signaling pathways .

This compound Prodrugs

Prodrugs of this compound undergo hydrolytic conversion to this compound, with the conversion rate dependent on the electron-withdrawing strength of their substituent groups and the pH of the diluent . These prodrugs cause NQO1-dependent cell death in human cancer cells, similar to this compound . The cytotoxicity of this compound derivatives can be prevented by N-acetyl-l-cysteine, which directly modifies these derivatives, preventing their conversion to this compound .

Aplicaciones Científicas De Investigación

Cancer Therapy

Mechanism of Action

Beta-lapachone is primarily recognized for its anticancer properties. It induces cell death in cancer cells through several mechanisms, including the activation of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which selectively targets tumor cells expressing high levels of this enzyme. The compound's ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects, leading to apoptosis or necrosis depending on the concentration and cellular context .

Case Studies and Findings

- Breast Cancer : Research indicates that this compound significantly inhibits proliferation and metastasis in breast cancer cell lines by downregulating the Akt/mTOR signaling pathway and enhancing E-cadherin expression while reducing mesenchymal markers . In vivo studies demonstrated reduced tumor growth in xenograft models treated with this compound .

- Melanoma : A study showed that this compound effectively suppresses lung metastasis in melanoma models through induction of apoptosis via the mitogen-activated protein kinase (MAPK) pathway. It also led to cell cycle arrest in metastatic melanoma cell lines .

- Hepatocellular Carcinoma : this compound selectively targets hepatocellular carcinoma cells by inducing ROS production and increasing double-strand DNA breaks, resulting in significant tumor growth inhibition in animal models .

Antimicrobial Properties

Beyond its anticancer applications, this compound exhibits antimicrobial effects against various pathogens. Its efficacy against Plasmodium falciparum and Plasmodium berghei has been documented, indicating potential use in treating malaria .

Potential as a Biomarker

NQO1 expression levels have been correlated with cancer progression and patient prognosis, making it a promising biomarker for identifying patients who may benefit from this compound therapy. Elevated NQO1 levels are found in several cancers, including breast and colon cancers .

Pharmacokinetics and Drug Development

This compound is currently under investigation for its pharmacokinetic properties and potential as a prodrug. Studies suggest that modifying this compound can enhance its therapeutic efficacy while minimizing side effects associated with traditional chemotherapy agents .

Data Tables

Mecanismo De Acción

Lapachona ejerce sus efectos principalmente a través de la bioactivación por NQO1, una enzima que se sobreexpresa en muchas células cancerosas. Tras la reducción por NQO1, lapachona genera especies reactivas de oxígeno (ROS), lo que lleva a estrés oxidativo y daño al ADN en las células cancerosas. Este proceso finalmente provoca la muerte celular a través de mecanismos como la hiperactivación de PARP1 y el agotamiento de NAD+ .

Comparación Con Compuestos Similares

Lapachona a menudo se compara con otras naftoquinonas como:

Lapachol: Un precursor de lapachona con actividades biológicas similares pero menos potentes.

Nor-lapachona: Un derivado con propiedades farmacológicas modificadas.

Vitamina K3 (Menadiona): Otra naftoquinona con usos terapéuticos distintos, particularmente en trastornos de la coagulación.

Lapachona se destaca por su capacidad única de dirigirse selectivamente a las células cancerosas con alta expresión de NQO1, lo que la convierte en un candidato prometedor para terapias contra el cáncer dirigidas .

Actividad Biológica

Beta-lapachone (β-lapachone) is an ortho-naphthoquinone compound derived from the heartwood of the Lapacho tree (Handroanthus impetiginosus). It has garnered significant attention due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with β-lapachone, including its mechanisms of action, therapeutic potential, and relevant case studies.

β-Lapachone exhibits multiple mechanisms that contribute to its biological activity:

- Topoisomerase Inhibition : β-lapachone is known to inhibit topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Dependency : The compound induces a unique apoptotic pathway that is dependent on NQO1. In cells with high NQO1 levels, β-lapachone is reduced to an unstable hydroquinone, which perpetuates a redox cycling process that results in cell death .

- Cell Cycle Arrest : Research indicates that β-lapachone can induce cell cycle arrest at various phases depending on the cell type. For instance, it has been shown to cause G0/G1 phase arrest in melanoma cells and S phase arrest in hepatoma cells .

- Regulation of Apoptotic Proteins : β-Lapachone affects the expression of key apoptotic regulators such as Bcl-2, Bax, and caspases, promoting apoptosis in cancer cells .

Anticancer Activity

β-Lapachone has demonstrated significant anticancer effects across various cancer types:

- Melanoma : In a study involving metastatic melanoma cell lines (B16F10 and B16BL6), β-lapachone reduced cell viability through apoptosis induction and significantly decreased lung metastasis in experimental models .

- Breast Cancer : β-Lapachone inhibited tumor growth and metastasis in breast cancer xenograft models by modulating signaling pathways like PI3K/Akt/mTOR. It downregulated phosphorylated forms of Akt and mTOR while increasing E-cadherin expression, indicating its potential as an anti-invasive agent .

- Pancreatic Cancer : Currently undergoing phase II clinical trials, β-lapachone shows promise for treating pancreatic cancer due to its ability to induce apoptosis selectively in cancer cells with elevated NQO1 levels .

Antimicrobial Activity

In addition to its anticancer properties, β-lapachone exhibits notable antimicrobial effects:

- Antibacterial Activity : Studies have shown that β-lapachone possesses potent antibacterial properties against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 0.2 mM .

- Biofilm Inhibition : The compound also inhibits biofilm formation by targeting bacterial catalase activity, suggesting potential applications in treating biofilm-associated infections .

Case Studies and Research Findings

Propiedades

IUPAC Name |

2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPQTZZNNJUOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197019 | |

| Record name | beta-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-32-8 | |

| Record name | β-Lapachone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Lapachone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lapachone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4707-32-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAPACHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4FA2QQ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.